molecular formula C20H33N3O3 B279457 N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B279457
M. Wt: 363.5 g/mol
InChI Key: XIKIQAFTANPJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a methoxy group, and a piperidinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common reagents used in the synthesis include tert-butylamine, methoxybenzyl chloride, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidinylmethyl group can be reduced to form a secondary amine.

    Substitution: The tert-butyl group can be substituted with other alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various alkyl derivatives.

Scientific Research Applications

N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl acrylamide
  • N-tert-Butyl-2-thiophenesulfonamide
  • tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate

Uniqueness

N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[(piperidin-4-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)23-19(24)14-26-17-6-5-16(11-18(17)25-4)13-22-12-15-7-9-21-10-8-15/h5-6,11,15,21-22H,7-10,12-14H2,1-4H3,(H,23,24)

InChI Key

XIKIQAFTANPJFU-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2CCNCC2)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2CCNCC2)OC

Origin of Product

United States

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